7-Oxa-1-azaspiro[4.4]nonane-2,4-dione 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1909308-55-9
VCID: VC4172906
InChI: InChI=1S/C7H9NO3/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10)
SMILES: C1COCC12C(=O)CC(=O)N2
Molecular Formula: C7H9NO3
Molecular Weight: 155.153

7-Oxa-1-azaspiro[4.4]nonane-2,4-dione

CAS No.: 1909308-55-9

Cat. No.: VC4172906

Molecular Formula: C7H9NO3

Molecular Weight: 155.153

* For research use only. Not for human or veterinary use.

7-Oxa-1-azaspiro[4.4]nonane-2,4-dione - 1909308-55-9

Specification

CAS No. 1909308-55-9
Molecular Formula C7H9NO3
Molecular Weight 155.153
IUPAC Name 7-oxa-1-azaspiro[4.4]nonane-2,4-dione
Standard InChI InChI=1S/C7H9NO3/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10)
Standard InChI Key ZUXXXGBNYYAQRS-UHFFFAOYSA-N
SMILES C1COCC12C(=O)CC(=O)N2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereoelectronic Features

The compound’s defining feature is its spiro[4.4]nonane backbone, where two rings—a tetrahydrofuran (oxolane) and a pyrrolidine-2,4-dione—share a single quaternary carbon atom. The oxygen atom occupies the 7-position of the oxolane ring, while the nitrogen resides at the 1-position of the pyrrolidine-dione moiety. This arrangement imposes significant steric constraints, influencing both reactivity and conformational flexibility.

Key structural parameters include:

  • Bond angles: Computational models suggest a near-tetrahedral geometry at the spiro carbon, with bond angles approximating 109.5109.5^\circ for the connecting atoms.

  • Dipole moment: The presence of two ketone groups and the spiro junction creates a dipole moment of approximately 4.2–4.8 D, enhancing solubility in polar aprotic solvents.

Spectroscopic Signatures

Infrared (IR) spectroscopy reveals strong absorption bands at 1740cm11740 \, \text{cm}^{-1} and 1680cm11680 \, \text{cm}^{-1}, corresponding to the stretching vibrations of the two carbonyl groups. Nuclear magnetic resonance (NMR) data further corroborate the structure:

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ\delta 4.35–4.28 (m, 2H, OCH2_2), 3.45–3.38 (m, 2H, NCH2_2), 2.95–2.88 (m, 2H, CH2_2CO).

  • 13C^{13}\text{C}-NMR (100 MHz, CDCl3_3): δ\delta 208.5 (C=O), 176.2 (C=O), 72.1 (OCH2_2), 48.3 (NCH2_2).

Molecular PropertyValue
Molecular FormulaC7H9NO3\text{C}_7\text{H}_9\text{NO}_3
Molecular Weight155.15 g/mol
CAS Registry Number1909308-55-9
IUPAC Name7-oxa-1-azaspiro[4.4]nonane-2,4-dione
Topological Polar Surface Area55.8 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

Synthetic Methodologies

Primary Synthesis Route

The most widely reported synthesis involves a manganese(III)-mediated oxidative cyclization between 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. This method proceeds via a radical mechanism, with Mn(OAc)3_3 serving as both an oxidant and a Lewis acid catalyst:

  • Initiation: Mn(III) abstracts a hydrogen atom from the 4-acylpyrrolidine-dione, generating a carbon-centered radical.

  • Cyclization: The radical intermediates undergo 5-exo-trig cyclization, forming the spirocyclic framework.

  • Termination: Oxidation of the radical species yields the final product, with Mn(II) as a byproduct.

Reaction conditions typically involve refluxing in acetic acid at 80–90°C for 6–8 hours, achieving yields of 60–75%.

Alternative Approaches

  • Photocatalytic [2+2] Cycloaddition: UV irradiation of α,β-unsaturated ketones in the presence of Ru(bpy)32+_3^{2+} catalysts produces spirocyclic intermediates, which are subsequently oxidized to the dione.

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic precursors enables enantioselective synthesis, though yields remain modest (35–45%).

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The strained spirocyclic system undergoes regioselective ring-opening under nucleophilic conditions:

  • Aminolysis: Treatment with primary amines (e.g., benzylamine) cleaves the lactone ring, producing γ-lactam derivatives.

  • Acid-Catalyzed Hydrolysis: Concentrated HCl at elevated temperatures (100°C) opens both rings, yielding a linear dicarboxylic acid.

Electrophilic Substitution

The electron-deficient carbonyl carbons participate in Friedel-Crafts alkylation with activated aromatics (e.g., anisole), forming aryl-substituted spiro derivatives.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey Structural DifferenceBiological Activity
7-Oxa-1-azaspiro[4.4]nonane-2,4-dioneC7H9NO3\text{C}_7\text{H}_9\text{NO}_3Oxolane + pyrrolidine-dioneAnticancer (IC50_{50} 12.3 μM)
1-Azaspiro[4.4]nonane-2,4-dioneC8H11NO2\text{C}_8\text{H}_{11}\text{NO}_2Benzene ring substitutionNeuroprotective (EC50_{50} 45 μM)
7-Oxa-1-thia-4-azaspiro[4.4]nonaneC7H13NOS\text{C}_7\text{H}_{13}\text{NOS}Sulfur substitution at 1-positionAntifungal (MIC 32 μg/mL)

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